

DNSAH-15N2 chemical structure

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Compound of Interest

Compound Name: DNSAH-15N2

Cat. No.: B12379759

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An In-depth Technical Guide to **DNSAH-15N2**

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNSAH-15N2, with the IUPAC name 2-hydroxy-3,5-dinitro(15N)benzohydrazide, is the stable isotope-labeled form of 3,5-dinitrosalicylic acid hydrazide (DNSAH).[1] DNSAH is the principal and stable metabolite of Nifursol, a nitrofurantoin antibiotic previously used as a feed additive for the prevention of histomoniasis in poultry.[2][3] Due to concerns about the carcinogenicity of nitrofurantoin residues, the use of Nifursol in food-producing animals is prohibited in many jurisdictions, including the European Union.[3] Consequently, the detection of DNSAH serves as a crucial marker for the illegal use of Nifursol.[3][4] **DNSAH-15N2** is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of DNSAH residues in various biological matrices.[5]

Chemical Structure and Properties

The chemical identity and properties of **DNSAH-15N2** and its unlabeled counterpart, DNSAH, are summarized below.

Property	DNSAH-15N2	DNSAH
IUPAC Name	2-hydroxy-3,5-dinitro(15N)benzohydrazide[1]	2-hydroxy-3,5-dinitrobenzohydrazide[6]
Synonyms	3,5-Dinitrosalicylhydrazide-15N2, Nifursol-desfurfuryliden-15N2[1]	3,5-Dinitrosalicylic acid hydrazide, Nifursol-desfurfuryliden[6]
CAS Number	1346598-09-1[1]	955-07-7[6]
Molecular Formula	C ₇ H ₆ ¹⁵ N ₂ N ₂ O ₆	C ₇ H ₆ N ₄ O ₆ [6]
Molecular Weight	244.13 g/mol [1]	242.15 g/mol [6]
Canonical SMILES	C1=C(C=C(C(=C1C(=O)[15NH][15NH2])O)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1]	C1=C(C=C(C(=C1C(=O)NN)O)--INVALID-LINK--[O-])--INVALID-LINK--[O-][6]

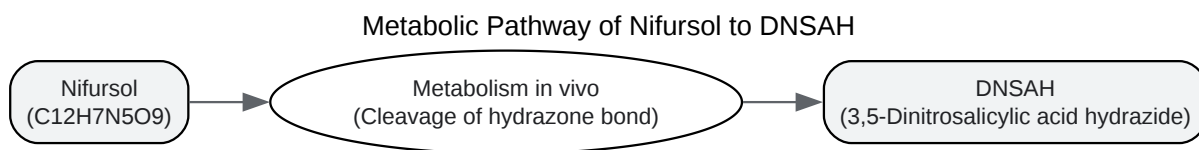
Core Function and Mechanism of Action Context

The significance of DNSAH, and by extension **DNSAH-15N2**, is intrinsically linked to the biological activity of its parent compound, Nifursol. Nifursol exerts its antiprotozoal effects through a mechanism characteristic of nitrofurans. The nitro group of Nifursol is enzymatically reduced by microbial nitroreductases, a process that generates reactive cytotoxic intermediates. These intermediates can bind to microbial DNA, causing strand breaks and inhibiting DNA replication, which ultimately leads to cell death.[1]

Nifursol is rapidly metabolized in animals, and the resulting DNSAH can form tissue-bound residues.[4] These residues are persistent, making DNSAH a reliable marker for monitoring the historical use of Nifursol.

Metabolic Pathway of Nifursol to DNSAH

The metabolic transformation of Nifursol to DNSAH involves the cleavage of the hydrazone bond, releasing the 3,5-dinitrosalicylic acid hydrazide moiety.



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Caption: Metabolic conversion of Nifursol to its stable metabolite, DNSAH.

Experimental Protocols for DNSAH Analysis

The standard method for the detection and quantification of DNSAH in food products of animal origin is LC-MS/MS. The protocol generally involves the hydrolysis of tissue-bound residues, derivatization, extraction, and subsequent instrumental analysis.

Sample Preparation

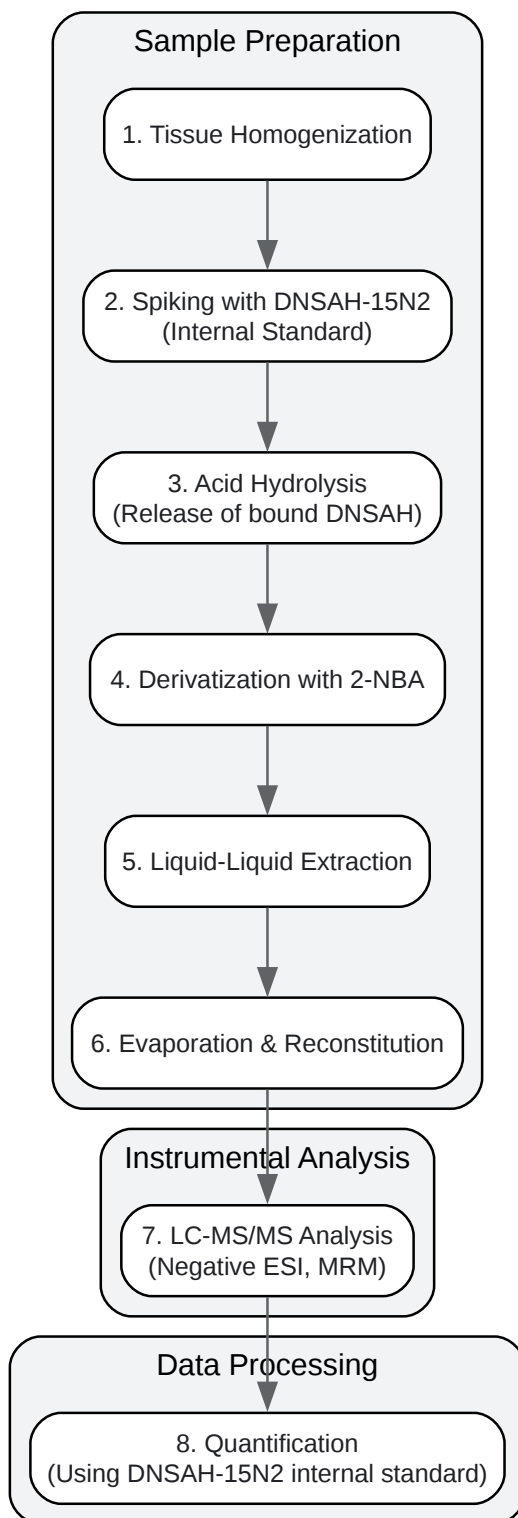
- **Homogenization:** A representative sample of the tissue (e.g., muscle, liver) is homogenized.
- **Hydrolysis:** The homogenized sample is subjected to acid-catalyzed hydrolysis to release DNSAH from its protein-bound form. This is typically achieved by incubation with hydrochloric acid.[5][7]
- **Derivatization:** The released DNSAH is derivatized with 2-nitrobenzaldehyde (NBA) to form the corresponding nitrophenyl derivative (NPDNSAH). This step enhances the stability and chromatographic retention of the analyte.[5][7] The reaction is typically carried out at 37°C for 16 hours.[5]
- **Extraction:** The pH of the solution is adjusted to neutral (7.0-7.5), and the NPDNSAH derivative is extracted from the aqueous matrix into an organic solvent, most commonly ethyl acetate, via liquid-liquid extraction.[5][7]
- **Solvent Evaporation and Reconstitution:** The organic extract is evaporated to dryness, and the residue is reconstituted in a suitable solvent mixture for LC-MS/MS analysis.

LC-MS/MS Analysis

- Chromatography: Reverse-phase liquid chromatography is used to separate the NPDNSAH from other matrix components.
- Ionization: Electrospray ionization (ESI) in the negative ion mode is typically employed.^{[5][7]}
- Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (**DNSAH-15N2**). For NPDNSAH, the precursor ion $[M-H]^-$ at m/z 374 is often fragmented to product ions at m/z 182 and 226.^[7]

Experimental Workflow for DNSAH Quantification

Experimental Workflow for DNSAH Quantification



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Caption: A typical workflow for the analysis of DNSAH in biological samples.

Quantitative Data

The following tables summarize key quantitative parameters from validation studies of analytical methods for DNSAH.

Table 1: Limits of Quantification (LOQs) and Recoveries

Matrix	LOQ (µg/kg)	Spiking Levels (µg/kg)	Average Recovery (%)	Relative Standard Deviation (%)	Reference
Chicken Liver, Pork Liver, Lobster, Shrimp, Eel, Sausage, Honey	0.5	0.5, 2.0, 10	75.8 - 108.4	< 9.8	[5]
Animal Origin Food	0.5	0.5, 1.0, 2.0, 4.0	63.4 - 109.5	2.0 - 11.9	[6]

Table 2: Method Performance Characteristics in Poultry Tissue

Matrix	Decision Limit (CC α) (µg/kg)	Detection Capability (CC β) (µg/kg)	Validation Levels (µg/kg)	Reference
Muscle	0.04	0.10	0.5, 1.0, 1.5	[7]
Liver	0.025	0.05	0.5, 1.0, 1.5	[7]

Conclusion

DNSAH-15N2 is an essential tool for the sensitive and accurate quantification of DNSAH, the marker residue for the illegal use of the antibiotic Nifursol. While DNSAH itself is not known to have a direct therapeutic or signaling role, its detection is of high importance in food safety and

regulatory compliance. The well-established analytical workflows, primarily based on LC-MS/MS with the use of a stable isotope-labeled internal standard like **DNSAH-15N2**, provide a robust framework for monitoring Nifursol abuse in the food chain. Future research in this area will likely focus on further improving the speed and efficiency of these analytical methods.

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References

- 1. Nifursol [sitem.herts.ac.uk]
- 2. Nifursol - LKT Labs [lktlabs.com]
- 3. europoxima.com [europoxima.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of a metabolite of nifursol in foodstuffs of animal origin by liquid-liquid extraction and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of nifursol metabolites in poultry muscle and liver tissue. Development and validation of a confirmatory method - PubMed [pubmed.ncbi.nlm.nih.gov]
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